Bis(2-cyclopropylguanidine); sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-cyclopropylguanidine); sulfuric acid: is a chemical compound with the molecular formula C8H20N6O4S and a molecular weight of 296.35 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes two cyclopropylguanidine groups bonded to a sulfuric acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-cyclopropylguanidine); sulfuric acid typically involves the reaction of cyclopropylamine with cyanamide to form cyclopropylguanidine. This intermediate is then reacted with sulfuric acid to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-cyclopropylguanidine); sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The guanidine groups can participate in substitution reactions, where other functional groups replace the cyclopropyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction could produce simpler amines .
Scientific Research Applications
Chemistry: In chemistry, Bis(2-cyclopropylguanidine); sulfuric acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in reactions that form complex organic molecules .
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Industry: In industrial settings, the compound may be used in the development of new materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Bis(2-cyclopropylguanidine); sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and electrostatic interactions with these targets, affecting their activity and function . The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Cyclopropylguanidine: A simpler analog with similar guanidine functionality.
Bis(2-aminopropyl)amine: Another compound with dual amine groups but different structural features.
Sulfuric acid derivatives: Compounds with sulfuric acid moieties but different attached groups.
Properties
IUPAC Name |
2-cyclopropylguanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9N3.H2O4S/c2*5-4(6)7-3-1-2-3;1-5(2,3)4/h2*3H,1-2H2,(H4,5,6,7);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFCSULVULHFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(N)N.C1CC1N=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.